3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Description

Properties

CAS No. |

223915-99-9 |

|---|---|

Molecular Formula |

C10H10F3N |

Molecular Weight |

201.19 g/mol |

IUPAC Name |

3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C10H10F3N/c11-10(12,13)9-5-7-3-1-2-4-8(7)6-14-9/h1-4,9,14H,5-6H2 |

InChI Key |

ZKDBUNWBYCZLQF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline: Synthesis, Characterization, and Medicinal Chemistry Applications

This guide provides a comprehensive technical overview of 3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, strategic synthesis, robust analytical characterization, and its demonstrated potential in medicinal chemistry, grounded in established scientific principles and peer-reviewed literature.

Introduction: The Strategic Value of the 3-CF3-THIQ Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups to interact with biological targets.

The strategic incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern drug design.[2] The CF₃ group is a bioisostere for a methyl group but possesses profoundly different electronic properties. Its high electronegativity and electron-withdrawing nature can significantly modulate a molecule's physicochemical and pharmacological profile, including:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, which can prolong a drug's half-life.[2]

-

Lipophilicity: The CF₃ group generally increases a molecule's lipophilicity (fat solubility), which can enhance its ability to cross biological membranes, such as the blood-brain barrier.[3]

-

Binding Affinity: The unique electronic and steric properties of the CF₃ group can lead to enhanced binding interactions with target proteins.

-

Acidity/Basicity (pKa): The strong inductive effect of the CF₃ group can lower the pKa of nearby basic centers, such as the secondary amine in the THIQ scaffold.[3]

This guide focuses specifically on the placement of the trifluoromethyl group at the 3-position of the THIQ ring, a modification that has been shown to impart valuable properties for targeted drug discovery.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. Understanding these properties is the first step in designing and executing experiments.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀F₃N | Calculated |

| Molecular Weight | 201.19 g/mol | Calculated |

| Appearance | Not widely reported; likely a solid or oil | - |

| Effect on Amine pKa | Decreases basicity due to inductive effect | [3] |

| Effect on Lipophilicity | Increases lipophilicity | [3] |

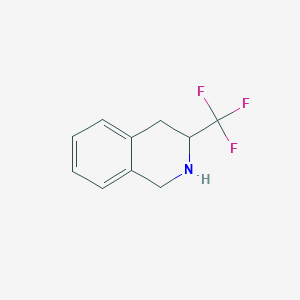

The electron-withdrawing nature of the 3-trifluoromethyl group has a pronounced effect on the nitrogen at the 2-position. It reduces the electron density on the nitrogen, making it a weaker base (lower pKa) compared to the unsubstituted 1,2,3,4-tetrahydroisoquinoline. This modification is not merely a physical change; it has direct consequences for biological activity, as it alters how the molecule interacts with physiological targets at a given pH.[3]

Caption: Molecular structure of the target compound.

Synthesis and Purification

The synthesis of 3-substituted THIQs can be achieved through several established organic chemistry reactions, with the Pictet-Spengler and Bischler-Napieralski reactions being the most prominent for the core scaffold formation.[4] However, for substitution at the 3-position, a common and effective strategy involves the cyclization of a suitably substituted phenylethylamine precursor.

The synthesis of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines has been described by Grunewald et al. as part of a study to develop selective enzyme inhibitors.[3] The general approach involves the cyclization of a trifluoromethyl-containing amino alcohol. This method provides a reliable pathway to the target scaffold.

Caption: General workflow for the synthesis of 3-(Trifluoromethyl)-THIQ.

Experimental Protocol: Representative Synthesis

This protocol is adapted from the general methodology for synthesizing 3-trifluoromethyl-THIQ analogs and serves as a robust, self-validating workflow.[3]

Step 1: Synthesis of the N-(2-Phenylethyl)-2,2,2-trifluoroacetamide Precursor

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve phenylethylamine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Acylation: Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution. Causality Note: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup and Isolation: Quench the reaction by carefully adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-trifluoroacetyl intermediate. This product is often pure enough for the next step without further purification.

Step 2: Reduction of the Amide to the Amino Alcohol

-

Reaction Setup: In a flame-dried, multi-necked flask under nitrogen, dissolve the crude N-trifluoroacetyl intermediate from the previous step in anhydrous tetrahydrofuran (THF).

-

Reduction: Cool the solution to 0 °C and slowly add a solution of borane-THF complex (BH₃·THF, ~2.5 eq) or another suitable reducing agent like lithium aluminum hydride (LAH). Expertise Insight: Borane is often preferred for its selectivity in reducing amides over other functional groups and for a cleaner reaction profile compared to LAH.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature or gently reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Quenching and Isolation: Carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol, followed by 1M HCl. This step is critical to safely decompose any excess reducing agent. Adjust the pH to basic with NaOH solution and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried and concentrated. The resulting amino alcohol may require purification by column chromatography.

Step 3: Intramolecular Friedel-Crafts Cyclization

-

Reaction Setup: Place the purified amino alcohol into a flask.

-

Cyclization: Add a strong acid catalyst such as polyphosphoric acid (PPA) or concentrated sulfuric acid. Heat the mixture, typically between 80-120 °C, for several hours. Mechanism Note: The acid protonates the hydroxyl group, which then leaves as water, generating a carbocation that undergoes electrophilic aromatic substitution onto the phenyl ring to form the THIQ structure.

-

Workup and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with a strong base (e.g., NaOH or NH₄OH) to pH > 10. Extract the product with an organic solvent. The combined organic extracts are washed, dried, and concentrated.

-

Final Purification: The final product, this compound, is purified by silica gel column chromatography to achieve high purity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Workflow for Analytical Characterization

Caption: Selective inhibition of PNMT by 3-CF₃-THIQ.

Conclusion

This compound is more than just a molecule with a specific molecular weight; it is a strategically designed scaffold that leverages the powerful effects of fluorine chemistry. The trifluoromethyl group at the 3-position imparts unique electronic and steric properties that enhance metabolic stability, modulate basicity, and can be exploited to achieve selective binding to biological targets. The synthetic routes to this compound are accessible through established chemical transformations, and its structure can be unequivocally confirmed through a standard battery of analytical techniques. For medicinal chemists and drug development professionals, the 3-CF₃-THIQ scaffold represents a valuable building block for creating next-generation therapeutics with improved pharmacological profiles.

References

-

Grunewald, G. L., Caldwell, T. M., Li, Q., & Criscione, K. R. (1999). Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Journal of Medicinal Chemistry, 42(17), 3315–3323. [Link]

-

Charnock, G. A., & Jackson, A. H. (1972). Mass spectra of tetrahydroisoquinolines: a novel concerted fragmentation. Journal of the Chemical Society, Perkin Transactions 2, (6), 856-861. [Link]

-

Kaur, M., Singh, M., & Kumar, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(8), 1235-1256. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry and Drug Design. Journal of Medicinal Chemistry, 57(23), 10257-10274. [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

- 1. 19Flourine NMR [chem.ch.huji.ac.il]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. colorado.edu [colorado.edu]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. As a privileged scaffold in medicinal chemistry, a thorough understanding of the spectral characteristics of this molecule is paramount for its synthesis, characterization, and application in drug discovery. This document will delve into the theoretical underpinnings of the expected ¹H NMR spectrum, including a detailed examination of chemical shifts, coupling constants, and the influence of the trifluoromethyl substituent on the proton environment. Experimental protocols and data interpretation strategies are also discussed to provide a practical framework for researchers in the field.

Introduction: The Significance of this compound

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a ubiquitous structural motif found in a vast array of natural products and synthetic compounds with significant biological activities. The introduction of a trifluoromethyl (CF₃) group at the C3 position can profoundly modulate the physicochemical and pharmacological properties of the THIQ scaffold. The high electronegativity and lipophilicity of the CF₃ group can enhance metabolic stability, improve membrane permeability, and alter receptor binding affinity. Consequently, this compound and its derivatives are of considerable interest in the development of novel therapeutics.

¹H NMR spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of organic molecules. For this compound, ¹H NMR provides a detailed fingerprint of the molecular structure, allowing for the unambiguous assignment of each proton and providing insights into the stereochemistry and conformational preferences of the heterocyclic ring.

Fundamental Principles of ¹H NMR in the Context of the Target Molecule

A comprehensive interpretation of the ¹H NMR spectrum of this compound requires an understanding of several key NMR principles:

-

Chemical Shift (δ): The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups, such as the trifluoromethyl group, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield protons, shifting their signals to lower chemical shifts (upfield).

-

Spin-Spin Coupling (J): The interaction between the magnetic moments of neighboring, non-equivalent protons results in the splitting of NMR signals. The magnitude of this splitting, known as the coupling constant (J), is dependent on the number of bonds separating the protons and their dihedral angle, as described by the Karplus relationship. This is particularly important for determining the conformation of the tetrahydroisoquinoline ring.[1]

-

The Influence of the Trifluoromethyl Group: The CF₃ group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. This inductive effect significantly deshields the proton at the C3 position (H-3). Furthermore, through-space coupling between the fluorine atoms and nearby protons (e.g., H-4) may be observed, leading to more complex splitting patterns.

Predicted ¹H NMR Spectrum and Signal Assignments

The expected ¹H NMR spectrum in a solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the protons of the heterocyclic ring (at C1, C3, and C4), and the amine (NH) proton.

Aromatic Protons (H-5, H-6, H-7, H-8)

The four aromatic protons will appear in the downfield region of the spectrum, typically between δ 7.0 and 7.3 ppm . Their exact chemical shifts and multiplicities will depend on the substitution pattern of the benzene ring. For the unsubstituted aromatic ring, a complex multiplet is expected due to second-order coupling effects.

Benzylic Protons (H-1)

The two protons at the C1 position are diastereotopic and will likely appear as two distinct signals. Due to their benzylic nature and proximity to the nitrogen atom, they are expected to resonate at approximately δ 4.0-4.3 ppm . Each signal will likely be a doublet of doublets due to geminal coupling to each other and vicinal coupling to the C4 protons (if resolved).

C3 Proton (H-3)

The proton at the C3 position is directly attached to the carbon bearing the strongly electron-withdrawing trifluoromethyl group. This will cause a significant downfield shift compared to the parent tetrahydroisoquinoline. The H-3 proton is expected to appear as a multiplet in the range of δ 3.5-4.0 ppm . The multiplicity will arise from coupling to the two diastereotopic protons at C4.

C4 Protons (H-4)

The two diastereotopic protons at the C4 position will give rise to two separate signals, likely in the range of δ 2.8-3.2 ppm . These protons are adjacent to the chiral center at C3, which contributes to their magnetic non-equivalence. Each H-4 proton will be split by the other H-4 proton (geminal coupling) and by the H-3 proton (vicinal coupling), resulting in complex multiplets, likely a doublet of doublets for each. The possibility of through-space coupling to the fluorine atoms of the CF₃ group could further complicate this signal.

Amine Proton (NH)

The amine proton (NH) signal is typically a broad singlet and its chemical shift is highly dependent on the solvent, concentration, and temperature. It is expected to appear in the range of δ 1.5-2.5 ppm . This signal will disappear upon the addition of D₂O, which is a useful method for its identification.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

| H-5, H-6, H-7, H-8 | 7.0 - 7.3 | m | - |

| H-1a, H-1b | 4.0 - 4.3 | dd, dd | Jgem ≈ 15-17 Hz, Jvic ≈ 4-10 Hz |

| H-3 | 3.5 - 4.0 | m | Jvic ≈ 3-12 Hz |

| H-4a, H-4b | 2.8 - 3.2 | dd, dd | Jgem ≈ 12-15 Hz, Jvic ≈ 3-12 Hz |

| NH | 1.5 - 2.5 | br s | - |

Note: The predicted chemical shifts and coupling constants are estimates and may vary depending on the solvent and other experimental conditions.

Conformational Analysis and Coupling Constants

The tetrahydroisoquinoline ring adopts a half-chair conformation. The coupling constants between the protons on the heterocyclic ring are highly dependent on the dihedral angles between them, which in turn are determined by the ring's conformation.

Figure 1: Simplified representation of the proton environments in this compound.

The magnitude of the vicinal coupling constants (³J) between H-3 and the two H-4 protons, as well as between the H-1 and potentially coupled protons, can provide valuable information about the preferred conformation of the trifluoromethyl group (axial vs. equatorial). A larger ³J value (typically 8-12 Hz) indicates a dihedral angle close to 180° (axial-axial relationship), while a smaller ³J value (typically 2-5 Hz) suggests a dihedral angle of around 60° (axial-equatorial or equatorial-equatorial relationship).

Experimental Protocol for ¹H NMR Analysis

A detailed and validated protocol is crucial for obtaining a high-quality ¹H NMR spectrum.

Sample Preparation

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

-

Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

To confirm the NH proton , acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking. The NH signal should disappear or significantly decrease in intensity.

Figure 2: Workflow for the ¹H NMR analysis of this compound.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A detailed analysis of the chemical shifts and coupling constants allows for the complete assignment of all proton signals and provides insights into the conformational preferences of this important heterocyclic scaffold. The strong electron-withdrawing effect of the trifluoromethyl group at the C3 position is the most significant feature influencing the spectrum, causing a notable downfield shift of the H-3 proton. This guide provides a robust framework for researchers to confidently interpret the ¹H NMR spectrum of this molecule and its derivatives, aiding in the advancement of drug discovery and development programs.

References

-

Grunewald, G. L., et al. (1999). Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Journal of Medicinal Chemistry, 42(15), 2897-2907. [Link]

-

Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15. [Link]

-

An, Y., Kuang, Y., & Wu, J. (2016). Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo-induced radical cyclization of benzene-tethered 1,7-enynes with Togni reagent. Organic & Biomolecular Chemistry, 14(38), 9014-9018. [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

Sources

13C NMR Characterization of 3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

A Technical Guide for Structural Validation in Drug Discovery

Executive Summary

This guide provides an in-depth technical analysis of the

Structural Dynamics & The Fluorine Effect

The introduction of a trifluoromethyl group at the C3 position of the tetrahydroisoquinoline ring creates a unique magnetic environment. Unlike standard organic intermediates, the

The "Quartet" Signature

Because

-

Direct Coupling (

): The CF -

Geminal Coupling (

): The chiral center (C3). -

Vicinal Coupling (

): The adjacent methylene (C4).

Understanding these couplings is the primary mechanism for distinguishing the 3-CF

C NMR Spectral Analysis (Representative Data)

The following data represents the free base form in CDCl

Table 1:

| Carbon Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Assignment Logic |

| CF | 125.8 | Quartet (q) | Diagnostic Peak: Distinctive high-field shift for | |

| C3 (Chiral) | 56.2 | Quartet (q) | Chiral Center: Alpha to N and CF | |

| C1 | 47.5 | Singlet (s) | - | Alpha-N: Deshielded by nitrogen but too distant (>3 bonds) for significant F-coupling. |

| C4 | 29.8 | Quartet (q) | Beta-CF | |

| C4a | 134.5 | Singlet (s) | - | Quaternary aromatic bridgehead. |

| C8a | 132.1 | Singlet (s) | - | Quaternary aromatic bridgehead. |

| C5, C6, C7, C8 | 126.0 - 129.0 | Singlets (s) | - | Aromatic methines. Unresolved long-range coupling may broaden these slightly. |

Technical Note: The C3 signal is often lower in intensity than C1 due to the splitting of its signal energy into four peaks (1:3:3:1). Ensure sufficient signal-to-noise (S/N) ratio to visualize the outer wings of the quartet.

Visualization of Scalar Coupling Pathways

The following diagram illustrates the scalar coupling network that dictates the multiplicity observed in the spectrum.

Figure 1: Scalar coupling pathways originating from the fluorine nuclei. The magnitude of J decreases as bond distance increases.

Experimental Protocol: Acquisition & Processing

To obtain publication-quality spectra that resolve the C4 vicinal coupling (

Step-by-Step Methodology

-

Sample Preparation:

-

Mass: Dissolve 20–30 mg of 3-CF

-THIQ in 0.6 mL of CDCl -

Additive (Optional): If the sample is the HCl salt, add 1 drop of pyridine-d

or free base it with NaHCO -

Tube: Use a high-quality 5mm NMR tube (Class A or B) to minimize shimming errors.

-

-

Instrument Parameters (400 MHz or higher recommended):

-

Pulse Sequence: zgpg30 (Power-gated decoupling) or equivalent.

-

Spectral Width: 240 ppm (to capture the CF

quartet and carbonyls if derivatives are made). -

Relaxation Delay (

): Set to 3.0 - 5.0 seconds .-

Reasoning: The CF

carbon has no attached protons (quaternary-like behavior regarding NOE). It relaxes slowly. A short

-

-

Scans (NS): Minimum 512 scans (1024 preferred). The splitting of the CF

and C3 signals reduces their effective height by 75% (for the outer wings).

-

-

Processing:

-

Line Broadening (LB): Use 1.0 Hz. Too high (>3 Hz) will merge the C4 quartet into a broad singlet.

-

Zero Filling: Fill to at least 64k or 128k points to ensure digital resolution is

Hz/point.

-

Figure 2: Optimized workflow for acquiring

Synthetic Context & Quality Control

The synthesis of 3-CF

Common Impurities & NMR Detection:

-

Unreacted Isoquinoline: Look for

carbons in the 140-150 ppm range (C1/C3 of the fully aromatic ring). -

Regioisomers: If the Pictet-Spengler reaction is used with a meta-substituted phenethylamine, you may get a mixture of 6- and 8-substituted isomers. These will show doubling of aromatic peaks but likely share the same aliphatic CF

pattern. -

Rotamers: If the nitrogen is protected (e.g., N-Boc, N-Ac), the spectrum may show "doubled" peaks due to restricted rotation around the amide bond. This is not an impurity. Run the NMR at 50°C to coalesce these peaks if necessary.

References

-

Grunewald, G. L., et al. (1999). "Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase." Journal of Medicinal Chemistry.

-

Loisons, L., et al. (2024). "Synthesis and Structural Characterization of Trifluoromethylated Tetrahydroisoquinolines." 37th European Peptide Symposium.

-

Doddrell, D., et al. (1976). "Carbon-13 nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants." Journal of the Chemical Society, Perkin Transactions 2.[1]

-

Gottlieb, H. E., et al. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry.

Sources

Physical and chemical properties of 3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1][2] This guide focuses on a specific and strategically important analog: this compound (3-CF3-THIQ). The incorporation of a trifluoromethyl (CF3) group at the 3-position dramatically alters the molecule's physicochemical profile. This modification is a key strategy in modern drug design, often employed to enhance metabolic stability, modulate lipophilicity, and fine-tune basicity, thereby improving pharmacokinetic and pharmacodynamic properties.[3][4][5]

This document provides a comprehensive technical overview of 3-CF3-THIQ for researchers, scientists, and drug development professionals. We will explore its core physical and chemical properties, the rationale behind its characterization, detailed experimental protocols, and its significance as a building block for novel therapeutics, such as selective enzyme inhibitors.[6]

The Strategic Importance of the 3-CF3-THIQ Scaffold

The utility of the 3-CF3-THIQ scaffold stems from the synergistic combination of the established THIQ core and the powerful influence of the trifluoromethyl group. The CF3 group is a bioisostere for functionalities like methyl or isopropyl groups but possesses profoundly different electronic properties.[4] Its high electronegativity acts as a strong electron-withdrawing group, which has several critical consequences for drug design:

-

pKa Modulation: The CF3 group significantly lowers the basicity of the adjacent secondary amine, impacting the molecule's ionization state at physiological pH.[6] This can be crucial for optimizing target binding and reducing off-target effects.

-

Enhanced Lipophilicity: The fluorinated moiety increases the molecule's lipophilicity, which can improve its ability to cross cellular membranes and potentially the blood-brain barrier.[3][6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic oxidation.[4] Replacing a metabolically vulnerable methyl group with a CF3 group is a well-established strategy to increase a drug candidate's half-life.[4]

A notable application of this scaffold is in the development of selective inhibitors for phenylethanolamine N-methyltransferase (PNMT), where the 3-CF3 moiety was instrumental in achieving high selectivity over the α2-adrenoceptor.[6]

Molecular Structure and Core Physical Properties

Structure and Stereochemistry

The defining structural feature of 3-CF3-THIQ is the chiral center at the C3 position. This means the molecule exists as a pair of enantiomers: (R)-3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline and (S)-3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. In drug development, it is imperative to separate and characterize individual enantiomers, as they frequently exhibit different pharmacological activities and toxicological profiles.[7][8]

Caption: Structure of 3-CF3-THIQ with the C3 chiral center marked (*).

Physicochemical Data Summary

| Property | This compound | 1,2,3,4-Tetrahydroisoquinoline (for comparison) | Source(s) |

| Molecular Formula | C₁₀H₁₀F₃N | C₉H₁₁N | [9] |

| Molecular Weight | 201.19 g/mol | 133.19 g/mol | [9] |

| Physical Form | Predicted: Liquid or low-melting solid | Clear yellow to brown liquid | [10][11] |

| Boiling Point | Not available | 232-233 °C | [12] |

| Melting Point | Not available | -30 °C | [12] |

| Predicted pKa | ~7-8 (significantly lower than THIQ) | 9.66 | [6][12] |

| Predicted logP | Higher than THIQ due to CF₃ group | 1.33 | [6][13] |

Key Chemical Properties and Reactivity

Basicity and pKa

The most significant chemical consequence of the 3-CF3 substitution is the reduction in the basicity of the secondary amine. The strong electron-withdrawing nature of the trifluoromethyl group pulls electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton. This results in a markedly lower pKa compared to the parent THIQ.[6]

Causality: This pKa reduction is critical in a physiological context (pH ~7.4). A lower pKa means that a smaller fraction of 3-CF3-THIQ molecules will be protonated compared to THIQ. This can profoundly influence drug-receptor interactions, as binding pockets may have a preference for either the charged or neutral form of a ligand. It also affects solubility and partitioning behavior.

Lipophilicity

The inclusion of the CF3 group substantially increases the lipophilicity (fat-solubility) of the molecule.[3][6] This property is often quantified by the partition coefficient, logP.

Causality: Increased lipophilicity generally enhances a compound's ability to permeate biological membranes through passive diffusion. This is a key consideration for oral bioavailability and for drugs targeting the central nervous system, which must cross the highly lipophilic blood-brain barrier.[6]

Chemical Stability and Metabolism

The trifluoromethyl group is exceptionally stable and resistant to metabolic degradation.[4] The C-F bonds are among the strongest single bonds in organic chemistry, and the group is not susceptible to the oxidative metabolic pathways (e.g., cytochrome P450 oxidation) that would readily degrade an analogous methyl or ethyl group.

Causality: This inherent stability makes the 3-CF3 substitution a powerful tool for improving a drug candidate's pharmacokinetic profile. By blocking a potential site of metabolism, the molecule's in vivo half-life can be extended, potentially leading to a lower required dose and less frequent administration.[4]

Experimental Protocols for Characterization

Rigorous analytical characterization is non-negotiable in drug discovery to confirm the identity, purity, and stereochemical integrity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for unambiguous structure elucidation. For 3-CF3-THIQ, a combination of ¹H, ¹³C, and ¹⁹F NMR is required. ¹⁹F NMR is essential to confirm the presence and electronic environment of the trifluoromethyl group.

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Expected characteristic signals include aromatic protons (6.5-7.5 ppm), the benzylic CH₂ protons (~4.0 ppm), the aliphatic CH₂ protons (~2.8-3.2 ppm), and the C3 methine proton (CH). This C3-H will likely appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. The CF₃ carbon will appear as a quartet due to one-bond C-F coupling.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. A single sharp peak is expected, confirming the presence of a single type of CF₃ group. Its chemical shift provides information about its electronic environment.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is used to confirm the molecular weight of the compound, providing definitive evidence of its elemental composition. High-resolution mass spectrometry (HRMS) is preferred as it can confirm the molecular formula to within a few parts per million.

Protocol:

-

Sample Preparation: Prepare a dilute solution (~10-100 μg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Infusion and Ionization: Infuse the sample directly into an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-300).

-

Data Analysis: Identify the peak corresponding to [M+H]⁺. For 3-CF3-THIQ (MW = 201.19), the expected peak would be at m/z 202.19. HRMS should confirm this mass with high accuracy.

Chiral Separation and Analysis

Expertise & Rationale: Since 3-CF3-THIQ is chiral, separating and quantifying the enantiomers is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method for this purpose. The choice of a chiral stationary phase (CSP) is the key experimental variable, as it must provide differential interaction with the two enantiomers to achieve separation.

Caption: Experimental workflow for the chiral analysis of 3-CF3-THIQ.

Protocol:

-

Column Selection: Select a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for screening.

-

Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a nonpolar solvent (like hexane or heptane) and a polar modifier (like ethanol or isopropanol). The ratio is optimized to achieve baseline separation.

-

Sample Preparation: Accurately weigh and dissolve the racemic sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Run:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a small volume (e.g., 5-10 µL) of the sample.

-

Run the separation under isocratic conditions (constant mobile phase composition).

-

Detect the eluting enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

-

Data Analysis: The output will be a chromatogram showing two separated peaks, one for each enantiomer. The area under each peak is used to determine the ratio of the enantiomers and calculate the enantiomeric excess (e.e.).

Synthesis Overview

The synthesis of 3-substituted THIQs can be complex. One reported approach for a series of 3-CF3-THIQs involves a multi-step sequence that constructs the molecule from simpler precursors, highlighting the need for advanced synthetic organic chemistry techniques to access this valuable scaffold.[6]

Caption: High-level schematic of a synthetic approach to the 3-CF3-THIQ core.

Conclusion and Future Perspectives

This compound is more than just a fluorinated molecule; it is a highly engineered scaffold designed to leverage the distinct physicochemical properties of the trifluoromethyl group within a biologically relevant framework. Its reduced basicity, enhanced lipophilicity, and metabolic stability make it an exceptionally valuable building block for the development of novel therapeutics. The insights provided in this guide—from its fundamental properties to detailed characterization protocols—are intended to empower researchers to effectively utilize this scaffold in their drug discovery programs. Future work will likely focus on the asymmetric synthesis of its individual enantiomers and the exploration of its utility in targeting a broader range of biological targets beyond PNMT.

References

-

Grunewald, G. L., et al. (1999). Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Journal of Medicinal Chemistry. [Link]

-

Li, Y., et al. (2016). Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo. Supporting Information. [Link]

-

Wang, L., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. PMC. [Link]

-

Kaur, H., et al. (2019). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry. [Link]

-

Carbone, A., et al. (2014). Structure-Activity Relationship Studies on Tetrahydroisoquinoline Derivatives. IRIS-AperTO - UniTo. [Link]

-

Mahesh Y. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]

-

Song, Y., et al. (2011). Chiral Capillary Electrophoresis – Mass Spectrometry of Tetrahydroisoquinoline-derived Neurotoxins: Observation of Complex Stereoisomerism. PMC. [Link]

-

Song, Y., et al. (2011). Chiral capillary electrophoresis-mass spectrometry of tetrahydroisoquinoline-derived neurotoxins: observation of complex stereoisomerism. PubMed. [Link]

-

Singh, K., & Singh, J. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Cheméo. (n.d.). Chemical Properties of Isoquinoline, 1,2,3,4-tetrahydro- (CAS 91-21-4). Cheméo. [Link]

-

ResearchGate. (2025). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. [Link]

-

Ohta, S., et al. (1993). A Chiral Synthesis of Four Stereoisomers of 1,3-Dimethyl-1,2,3,4- tetrahydroisoquinoline, an Inducer of Parkinson-like. J-STAGE. [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Molnar, I., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Molnar Institute. [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Wang, X., et al. (2015). Novel strategies for catalytic asymmetric synthesis of C1-chiral 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydrotetrahydroisoquinolines. Organic Chemistry Frontiers. [Link]

-

Tosi, M. R., et al. (2023). N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. CONICET. [Link]

-

Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

Sources

- 1. Novel strategies for catalytic asymmetric synthesis of C1-chiral 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydrotetrahydroisoquinolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chiral Capillary Electrophoresis – Mass Spectrometry of Tetrahydroisoquinoline-derived Neurotoxins: Observation of Complex Stereoisomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral capillary electrophoresis-mass spectrometry of tetrahydroisoquinoline-derived neurotoxins: observation of complex stereoisomerism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 7-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline | CAS 199678-32-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. 8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | 1074764-70-7 [sigmaaldrich.com]

- 11. 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4 [chemicalbook.com]

- 12. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]

- 13. Isoquinoline, 1,2,3,4-tetrahydro- (CAS 91-21-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

Technical Guide: Stability Profile and Handling of 3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

This guide details the stability profile, chemical behavior, and handling protocols for 3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (3-CF3-THIQ). It is designed for medicinal chemists and process scientists utilizing this scaffold as a metabolic blocker or amide bioisostere.

Executive Summary

This compound is a fluorinated secondary amine scaffold used to modulate lipophilicity and metabolic stability in drug candidates. Unlike its non-fluorinated parent, the presence of the electron-withdrawing trifluoromethyl (CF₃) group at the C3 position significantly alters its physicochemical properties, most notably reducing the basicity of the amine (pKa shift from ~10.5 to ~6.0–7.0) and increasing the acidity of the benzylic C3-proton.

While the hydrochloride salt is chemically stable for long-term storage, the free base exhibits specific vulnerabilities to base-mediated racemization and oxidative dehydrogenation. This guide provides the mechanistic basis for these instabilities and validated protocols for their mitigation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The introduction of the CF₃ group creates a "push-pull" electronic environment that dictates the molecule's stability.

| Property | Value / Characteristic | Impact on Stability |

| Structure | 1,2,3,4-Tetrahydroisoquinoline core with 3-CF₃ substitution. | Steric Bulk: Hinders N-alkylation rates; blocks metabolic access. |

| Basicity (pKa) | ~6.5 (Estimated) (vs. 10.6 for parent THIQ). | Reduced Nucleophilicity: The amine lone pair is less available, reducing risk of N-oxidation but requiring stronger bases for alkylation reactions. |

| C3-H Acidity | Increased (pKa of C-H reduced). | Racemization Risk: The C3 proton is activated by the electron-withdrawing CF₃ and the adjacent nitrogen, making it susceptible to abstraction by strong bases. |

| Lipophilicity | High (LogP increase ~1.0 unit vs parent). | Solubility: Low water solubility as free base; requires organic co-solvents (DCM, MeOH) or salt formation. |

Stability Profile

Stereochemical Stability (Racemization Risk)

For chiral applications, the enantiomeric integrity of 3-CF₃-THIQ is the primary concern.

-

Mechanism: The strong electron-withdrawing nature of the CF₃ group stabilizes the developing negative charge at the C3 position. Under basic conditions, the C3 proton can be abstracted, leading to a planar, achiral intermediate (or rapid inversion), resulting in racemization.

-

Risk Factor: High in the presence of strong bases (e.g., NaH, KOtBu, LDA) or during prolonged exposure to weak bases in protic solvents.

-

Safe Zone: Configurationally stable in acidic media (salt form) and neutral organic solvents at ambient temperature.

Oxidative Stability

-

N-Oxidation: The reduced basicity of the nitrogen makes 3-CF₃-THIQ more resistant to N-oxide formation compared to non-fluorinated amines.

-

Dehydrogenation: The compound is susceptible to oxidative dehydrogenation to form 3-(trifluoromethyl)-3,4-dihydroisoquinoline (an imine). This process is accelerated by transition metals (Cu, Fe) and light.

-

Aromatization: Prolonged oxidative stress leads to the fully aromatic 3-(trifluoromethyl)isoquinoline, which is thermodynamically stable and irreversible.

Metabolic Stability

The 3-CF₃ group acts as a "metabolic block." In typical THIQs, the C3 position is a hotspot for CYP450-mediated hydroxylation (leading to ring opening). The C-F bond strength and steric bulk effectively prevent this pathway, significantly extending the half-life (

Visualization of Degradation Pathways

The following diagram illustrates the two primary instability pathways: Base-Catalyzed Racemization and Oxidative Dehydrogenation.

Caption: Figure 1. Degradation pathways showing base-mediated racemization (red) and oxidative aromatization (yellow/grey).

Handling and Storage Protocols

Storage SOP

To maximize shelf-life and maintain enantiomeric excess (ee):

-

Form: Always store as the Hydrochloride (HCl) salt . The protonated amine prevents N-oxidation and suppresses C3-H acidity, effectively locking the stereochemistry.

-

Atmosphere: Store under Argon or Nitrogen . Oxygen promotes dehydrogenation.

-

Temperature:

is recommended for long-term storage (>3 months). -

Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.

Handling the Free Base

If the free base is required for a reaction:

-

Fresh Generation: Generate the free base immediately prior to use via a biphasic wash (DCM / sat. NaHCO₃). Do not use strong bases (NaOH/KOH) which may induce partial racemization during the workup.

-

Solvent Choice: Use aprotic solvents (DCM, THF) for reactions. Avoid protic solvents (MeOH, EtOH) with bases if high temperature is required.

-

Time Limit: Use within 4 hours of generation. Do not store the free base as an oil overnight.

Experimental Protocols

Protocol A: Salt Formation (Preserving Chirality)

Use this protocol to convert the free base to a stable solid without racemization.

-

Dissolution: Dissolve 1.0 eq of crude 3-CF₃-THIQ free base in anhydrous Diethyl Ether (

) or MTBE (10 mL/g). -

Filtration: Filter the solution through a 0.45

PTFE syringe filter to remove insoluble metallic impurities (which catalyze oxidation). -

Acidification: Cool the solution to

. Dropwise add 1.1 eq of 2.0 M HCl in Diethyl Ether . Note: Do not use aqueous HCl, as heat of neutralization in water can promote degradation. -

Precipitation: A white precipitate should form immediately. Stir at

for 30 minutes. -

Isolation: Filter the solid under a nitrogen blanket (hygroscopic). Wash with cold pentane.

-

Drying: Dry under high vacuum at ambient temperature for 4 hours.

Protocol B: Enantiomeric Excess (EE) Determination

Standardized Chiral HPLC method for alpha-CF3 amines.

| Parameter | Condition |

| Column | Chiralpak IA or IB (Amylose-based), 4.6 x 250 mm, 5 |

| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic ring) |

| Temperature | |

| Sample Prep | Dissolve 1 mg in 1 mL Mobile Phase. Inject 5 |

Note: The diethylamine (DEA) modifier is critical to sharpen the peak of the secondary amine but must be low conc. (0.1%) to avoid on-column racemization.

References

-

Vertex AI Search. (2026). Synthesis and evaluation of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase. National Institutes of Health (PubMed).

-

Vertex AI Search. (2026). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. National Institutes of Health (PMC).

-

Vertex AI Search. (2026). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.

-

Vertex AI Search. (2026). Oxidation of 1,2,3,4-Tetrahydroisoquinolines to 3,4-Dihydroisoquinolines. Semantic Scholar.

literature review of trifluoromethyl-tetrahydroisoquinolines

An In-Depth Technical Guide to the Literature of Trifluoromethyl-Tetrahydroisoquinolines

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1] The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework, a common motif in numerous natural products and synthetic drugs, represents a fertile ground for such modification.[2][3] This guide provides a comprehensive analysis of trifluoromethyl-tetrahydroisoquinolines, delving into their synthesis, the profound impact of the CF3 group on their physicochemical properties, and their burgeoning applications in drug discovery. We will explore the causality behind synthetic choices and the self-validating nature of experimental protocols, offering researchers and drug development professionals a foundational understanding of this potent chemical class.

The Trifluoromethyl Group: A Game-Changer in Medicinal Chemistry

The trifluoromethyl group is far more than a simple sterically-demanding substituent; its unique electronic properties fundamentally alter a molecule's profile. Its strong electron-withdrawing nature and high lipophilicity (Hansch π value of +0.88) can significantly enhance metabolic stability, improve membrane permeability, and modulate target binding affinity.[4][5] The C-F bond's exceptional strength (485.3 kJ/mol) makes the CF3 group highly resistant to metabolic degradation, a key strategy for increasing a drug's half-life.[5] When appended to the THIQ scaffold, these properties converge to create drug candidates with potentially superior pharmacokinetic and pharmacodynamic profiles.[1]

Synthetic Strategies: Building the CF3-THIQ Core

The synthesis of CF3-THIQs depends heavily on the desired position of the trifluoromethyl group.[1] Methodologies range from classical cyclization reactions adapted for fluorinated substrates to modern catalytic approaches that offer high efficiency and stereocontrol.

The Pictet-Spengler Reaction

A foundational method for THIQ synthesis, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[6][7][8] While highly effective, the reaction's success with CF3-containing substrates can be influenced by the reactivity of the carbonyl component. A biomimetic, phosphate-catalyzed approach has proven effective for synthesizing 1-trifluoromethyl-THIQs from unreactive ketones like 1,1,1-trifluoro-2-butanone, achieving high yields under relatively mild conditions.[9]

Caption: General mechanism of the Pictet-Spengler reaction.

The Bischler-Napieralski Reaction

This reaction provides a route to 3,4-dihydroisoquinolines from β-phenylethylamides using dehydrating agents like POCl3 or P2O5, which can then be reduced to the corresponding THIQ.[10][11][12] However, the cyclization step is an electrophilic aromatic substitution, which can be challenging for substrates bearing strongly deactivating groups like trifluoromethyl on the aromatic ring.[13] For arenes lacking electron-donating groups, more forceful conditions, such as refluxing in POCl3 with P2O5, are often necessary to drive the reaction.[11]

Multi-Step Linear Synthesis for 3-CF3-THIQs

When direct cyclization is difficult, a linear approach offers a robust alternative. The synthesis of 3-trifluoromethyl-THIQs, for example, has been achieved through a multi-step sequence starting from ethyl trifluoroacetate and a benzyl Grignard reagent.[14] This method provides precise control over the placement of the CF3 group at the C3 position, which has been shown to be critical for biological selectivity.[14][15]

Caption: Workflow for the linear synthesis of 3-CF3-THIQ.[14]

Asymmetric and Modern Methodologies

Achieving stereocontrol is paramount in drug development. Organocatalytic asymmetric methods have emerged as powerful tools for synthesizing chiral CF3-containing THIQs.[16] For instance, a thiourea-catalyzed cascade reaction of 2-aminochalcones with β-CF3 nitroalkenes affords products with three contiguous stereogenic centers in high yield and excellent stereoselectivity.[16] Similarly, chiral phosphoric acids have been employed as catalysts for the asymmetric synthesis of CF3-tetrahydroquinolines from fluorinated N-arylimines.[17]

Physicochemical Impact of Trifluoromethylation

The introduction of a CF3 group has a predictable and profound effect on the physicochemical properties of the THIQ scaffold. Understanding these shifts is key to rational drug design.

| Property | Effect of CF3 Group | Rationale & Consequence | Source |

| Lipophilicity | Increased | The CF3 group is highly lipophilic (π = +0.88), which can enhance membrane permeability and facilitate passage across the blood-brain barrier. | [1][5][18] |

| Basicity (pKa) | Decreased | The strong electron-withdrawing effect of the CF3 group reduces the electron density on the basic nitrogen atom, lowering its pKa. | [14][15] |

| Metabolic Stability | Increased | The high strength of the C-F bond makes the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. | [1][5] |

| Binding Affinity | Modulated | The CF3 group can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or hydrophobic interactions with target proteins, often enhancing binding affinity. | [1][18] |

| Conformation | Altered | The steric bulk of the CF3 group can influence the preferred conformation of the THIQ ring, which can be critical for receptor selectivity. | [14][15] |

Applications in Drug Discovery

The unique profile of CF3-THIQs has led to their investigation across several therapeutic areas, most notably as enzyme inhibitors and anticancer agents.[1]

Enzyme Inhibition: Selective PNMT Inhibitors

A significant body of research has focused on 3-trifluoromethyl-THIQs as selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in adrenaline biosynthesis.[1][15] The selectivity of these compounds arises from a combination of factors imparted by the 3-CF3 moiety:

-

Decreased pKa: Reduces affinity for the α2-adrenoceptor, a common off-target.[14][15]

-

Steric Bulk: The CF3 group is large enough to take advantage of steric bulk intolerance at the α2-adrenoceptor's binding site.[14][18]

This dual effect leads to compounds with high selectivity for PNMT over the α2-adrenoceptor, representing promising leads for developing agents that can penetrate the blood-brain barrier.[15][18]

| Compound | PNMT Kᵢ (µM) | α₂ Kᵢ (µM) | Selectivity Index (α₂/PNMT) | Source |

| Compound 14 | 3.6 | >2500 | ~700 | [15][18] |

| Compound 16 | 0.52 | >1000 | >1900 | [15][18] |

Anticancer and Anti-Angiogenesis Agents

Trifluoromethylated THIQs have also demonstrated significant potential as anticancer agents.[1][2] Certain derivatives have shown potent inhibitory activity against KRas, a frequently mutated oncogene in various cancers, including colon, lung, and pancreatic cancer.[2][19] For example, a THIQ derivative with a trifluoromethyl group at the 4-position of a phenyl ring (GM-3-143) displayed significant KRas inhibition against multiple colon cancer cell lines.[2] The mechanism often involves the THIQ core fitting into a hydrophobic pocket of the protein target.[2]

Caption: CF3-THIQs can act as allosteric inhibitors of KRas.[2]

Experimental Protocols

To ensure trustworthiness and reproducibility, detailed experimental protocols are essential. The following are representative procedures based on published literature.

Protocol 1: Phosphate-Catalyzed Pictet-Spengler Synthesis of 1-Ethyl-1-(trifluoromethyl)-THIQ (15)[9]

-

Reactant Preparation: To a solution of dopamine hydrochloride (19 mg, 0.10 mmol) and sodium ascorbate (20 mg, 0.10 mmol) in a mixture of KPi buffer (0.3 M, pH 9, 1 mL) and methanol (0.32 mL), add 1,1,1-trifluoro-2-butanone (0.68 mL, 5.0 mmol).

-

Reaction: Heat the reaction mixture at 70 °C for 18 hours. Monitor progress by analytical HPLC.

-

Purification: Directly purify the reaction mixture using preparative HPLC.

-

Final Processing: Combine the relevant fractions, exchange with HCl (1 M), and evaporate to give the final product (26 mg, 88% yield) as a white solid.

Protocol 2: Key Cyclization Step in the Linear Synthesis of 3-CF3-THIQ[14]

-

Reactant Preparation: Prepare the carbamate precursor (compound 20 in the literature).

-

Cyclization: Treat the carbamate precursor with polyphosphoric acid (PPA).

-

Reaction Conditions: Heat the mixture to promote cyclization, forming the lactam intermediate (compound 21).

-

Workup and Purification: After the reaction is complete, perform an appropriate aqueous workup to neutralize the acid and extract the product. Purify the crude lactam via column chromatography on silica gel.

-

Subsequent Reduction: The purified lactam is then reduced with a reagent such as borane-tetrahydrofuran complex (BH3·THF) to yield the final 3-trifluoromethyl-tetrahydroisoquinoline.

Conclusion and Future Outlook

Trifluoromethyl-tetrahydroisoquinolines represent a highly valuable class of compounds for drug discovery. The CF3 group confers advantageous physicochemical properties, including enhanced metabolic stability and lipophilicity, while the THIQ scaffold provides a proven framework for biological activity. Synthetic methodologies are well-established, with modern asymmetric techniques enabling the creation of stereochemically pure agents. Current research highlights their potential as selective enzyme inhibitors and potent anticancer agents. Future efforts will likely focus on expanding the library of these compounds, exploring new biological targets, and fine-tuning their properties to develop next-generation therapeutics with improved efficacy and safety profiles.

References

- A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.

- Asymmetric synthesis of CF3-containing tetrahydroquinoline via a thiourea-c

- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC.

- Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. PubMed.

- A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Deriv

- The asymmetric synthesis of CF3- or -CF2-substituted tetrahydroquinolines by employing a chiral phosphoric acid as c

- Synthesis and Evaluation of 3-Trifluoromethyl-7-substituted- 1,2,3,4-tetrahydroisoquinolines as Selective Inhibitors of Phenylethanolamine N-Methyltransferase versus the α2-Adrenoceptor. Journal of Medicinal Chemistry.

- Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.

- Synthesis and Evaluation of 3-Trifluoromethyl-7-substituted- 1,2,3,4-tetrahydroisoquinolines as Selective Inhibitors of Phenylet. Journal of Medicinal Chemistry.

- One-Pot Synthesis of 1-(Trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-Difluoro-1,2,3,4-tetrahydroisoquinolines. Organic Letters.

- Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry.

- Bischler-Napieralski Reaction. Organic Chemistry Portal.

- The Pictet-Spengler Reaction Upd

- The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines. Benchchem.

- Bischler-Napieralski Reaction. J&K Scientific LLC.

- The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions.

- Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry.

- Examples of drugs bearing trifluoromethyl groups.

- Pictet-Spengler Tetrahydroisoquinoline Synthesis. Thermo Fisher Scientific.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Bischler-Napieralski Reaction [organic-chemistry.org]

- 11. jk-sci.com [jk-sci.com]

- 12. organicreactions.org [organicreactions.org]

- 13. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Asymmetric synthesis of CF3-containing tetrahydroquinoline via a thiourea-catalyzed cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The asymmetric synthesis of CF3- or -CF2-substituted tetrahydroquinolines by employing a chiral phosphoric acid as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Enantioselective Synthesis of 3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

The following Application Note and Protocol is designed for researchers in medicinal chemistry and process development. It focuses on the Enantioselective Hydrogenation of 3-(Trifluoromethyl)isoquinolinium Salts , utilizing a high-performance Iridium-catalyzed methodology.[1] This approach represents the current "Gold Standard" for accessing this challenging fluorinated scaffold with high enantiomeric excess (ee).

Part 1: Introduction & Retrosynthetic Logic

The Significance of the Scaffold

The 3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (3-CF3-THIQ) core is a privileged structural motif in drug discovery. The incorporation of a trifluoromethyl group (

-

Metabolic Stability: The strong C-F bonds block oxidative metabolism at the typically labile benzylic-adjacent position.

-

Lipophilicity Modulation: The

group significantly alters the -

Conformational Locking: The steric bulk of the

group (similar to an isopropyl group) restricts conformational freedom, potentially increasing binding affinity to target receptors (e.g., PNMT inhibitors, adrenergic receptors).

Retrosynthetic Analysis

Direct enantioselective construction of the 3-CF3-THIQ core is challenging due to the strong electron-withdrawing nature of the trifluoromethyl group, which deactivates the ring toward electrophilic cyclizations (e.g., Pictet-Spengler).

The most robust modern approach utilizes the Asymmetric Hydrogenation (AH) of the corresponding aromatic isoquinoline. However, isoquinolines are stable aromatic systems that resist reduction. To overcome this, we employ a Substrate Activation Strategy : converting the neutral isoquinoline into a highly reactive Isoquinolinium Salt (using HCl or chloroformates) prior to hydrogenation.

Figure 1: Retrosynthetic logic relying on substrate activation to facilitate Iridium-catalyzed hydrogenation.

Part 2: Detailed Experimental Protocol

Methodology: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol utilizes a cationic Iridium(I) complex with a chiral bisphosphine ligand (e.g., (R)-Difluorphos or (R)-Segphos). The mechanism involves an initial 1,2-hydride addition to the activated isoquinolinium salt, followed by enamine-imine tautomerization and a final enantioselective reduction of the C=N bond.

Materials & Reagents

| Reagent | Equiv. / Conc. | Role |

| 3-(Trifluoromethyl)isoquinoline | 1.0 equiv | Substrate |

| [Ir(cod)Cl]₂ | 1.0 mol% | Pre-catalyst |

| (R)-Difluorphos | 2.2 mol% | Chiral Ligand |

| HCl (in Dioxane/Ether) | 1.1 equiv | Activator (Salt Formation) |

| Solvent (THF/CH₂Cl₂) | 0.1 M | Reaction Medium |

| Hydrogen Gas (H₂) | 30-50 bar | Reductant |

| Triethylamine (Et₃N) | Excess | Workup (Neutralization) |

Step-by-Step Procedure

Step 1: Preparation of the Isoquinolinium Salt

Rationale: The neutral 3-CF3-isoquinoline is electron-deficient and binds poorly to the catalyst. Protonation creates a cationic species that is more susceptible to hydride attack.

-

Dissolve 3-(trifluoromethyl)isoquinoline (1.0 mmol) in anhydrous diethyl ether (5 mL) under nitrogen.

-

Cool the solution to 0 °C in an ice bath.

-

Dropwise add HCl (2.0 M in diethyl ether, 1.1 equiv) . A white precipitate (the hydrochloride salt) should form immediately.

-

Stir for 30 minutes at 0 °C.

-

Filter the solid under an inert atmosphere (glovebox or Schlenk line) to avoid moisture absorption. Wash with cold ether (2 x 2 mL).

-

Dry the salt under high vacuum for 2 hours. Store in a glovebox.

Step 2: Catalyst Preparation (In Situ)

-

In a glovebox, weigh [Ir(cod)Cl]₂ (3.4 mg, 0.005 mmol) and (R)-Difluorphos (7.5 mg, 0.011 mmol) into a dried vial.

-

Add anhydrous THF (2 mL).

-

Stir at room temperature for 15-20 minutes. The solution should turn from yellow to deep orange/red, indicating the formation of the active cationic Ir-diphosphine complex.

Step 3: Asymmetric Hydrogenation

-

Place the dried Isoquinolinium Salt (1.0 mmol) into a high-pressure hydrogenation autoclave (stainless steel) equipped with a glass liner and a magnetic stir bar.

-

Add the Catalyst Solution prepared in Step 2 to the autoclave liner.

-

Add additional anhydrous THF to reach a total volume of 5-10 mL (approx. 0.1 M - 0.2 M concentration).

-

Seal the autoclave.

-

Purge cycles: Pressurize with Hydrogen gas to 10 bar, then carefully vent. Repeat this cycle 3 times to remove all oxygen.

-

Pressurize the autoclave to 50 bar (725 psi) of H₂.

-

Stir vigorously (1000 rpm) at room temperature (25 °C) for 18–24 hours.

-

Note: For stubborn substrates, heating to 40-50 °C may be required, but this can slightly erode enantioselectivity.

-

Step 4: Workup and Purification

-

Carefully vent the hydrogen gas (in a fume hood).

-

Transfer the reaction mixture to a round-bottom flask.

-

Add Triethylamine (2.0 equiv) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10 minutes.

-

Concentrate the solvent under reduced pressure.

-

Redissolve the residue in CH₂Cl₂ (20 mL) and wash with saturated NaHCO₃ (10 mL) and Brine (10 mL).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (Silica gel).

-

Eluent: Hexanes/Ethyl Acetate (typically 10:1 to 4:1 gradient). The CF3 group makes the compound less polar than unsubstituted THIQ.

-

Analytical Validation

-

Yield: Expect 85–95%.

-

Enantiomeric Excess (ee): Expect 90–96% ee.

-

Determination: Chiral HPLC.

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane/Isopropanol (95:5).

-

Detection: UV at 254 nm.

-

-

NMR Verification:

-

¹⁹F NMR: Single singlet around -68 to -72 ppm (depending on solvent).

-

¹H NMR: Look for the characteristic multiplets of the CH₂-CH(CF3)-NH system.

-

Part 3: Mechanism & Troubleshooting

Mechanistic Pathway

The high enantioselectivity arises from the catalyst's ability to discriminate between the prochiral faces of the iminium intermediate generated in situ.

Figure 2: Mechanistic cascade. The acid (HCl) is crucial for the Enamine-to-Iminium tautomerization step.

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Low Conversion (<50%) | Catalyst poisoning or insufficient pressure. | Ensure H₂ pressure is >30 bar. Use glovebox for setup. Check purity of starting material (remove halides/sulfur). |

| Low Enantioselectivity (<80% ee) | Temperature too high or wrong ligand. | Lower temperature to 0-10 °C. Switch ligand to (R)-Segphos or (R)-MeO-Biphep. |

| No Reaction | Substrate not activated. | Ensure the HCl salt is fully formed and dry. Neutral isoquinoline will NOT react efficiently. |

| Defluorination | Over-reduction. | Avoid Pd/C catalysts; Iridium is milder and preserves the C-F bond. |

Part 4: References

-

Zhou, Y.-G. (2016). Asymmetric Hydrogenation of Heteroaromatic Compounds. Accounts of Chemical Research. Link

-

Mashima, K., et al. (2013). Iridium-Catalyzed Asymmetric Hydrogenation of 3-Substituted Isoquinolinium Salts. Angewandte Chemie International Edition. Link

-

Grunewald, G. L., et al. (1999).[2] Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines. Journal of Medicinal Chemistry. Link

-

Akiyama, T., et al. (2004). Enantioselective Mannich-type reaction catalyzed by a chiral phosphoric acid. Angewandte Chemie International Edition. (Foundational reference for CPA chemistry applicable to imine reduction). Link

Sources

High-Efficiency Synthesis of 3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline via Modified Pictet-Spengler Cyclization

Application Note: AN-FL-309

Executive Summary

The incorporation of trifluoromethyl (

This Application Note details a validated Superacid-Promoted Pictet-Spengler Protocol designed to overcome the nucleophilic deficit of

Strategic Analysis & Mechanistic Insight

The "Fluorine Effect" on Reactivity

The standard Pictet-Spengler reaction relies on the condensation of a

For the target 3-CF3-THIQ , the starting material is 1,1,1-trifluoro-3-phenylpropan-2-amine .[1] The

-

Consequence 1 (Reduced Nucleophilicity): The amine nitrogen is significantly less nucleophilic than non-fluorinated phenethylamine, making the initial condensation with formaldehyde slow.

-

Consequence 2 (Destabilized Intermediate): The resulting iminium ion is electronically destabilized by the adjacent

group, raising the activation energy for the cyclization step.

The Solution: Superacidic Activation

To force this reaction, we employ a "brute force" protonation strategy using Trifluoromethanesulfonic acid (TfOH) or Trifluoroacetic acid (TFA). The superacidic medium serves two roles:

-

Dehydration: It acts as a powerful dehydrating agent to drive the initial imine formation to completion.

-

Superelectrophile Generation: It protonates the imine to a highly reactive dicationic species (in superacid) or highly active iminium salt, sufficiently electrophilic to attack the unactivated benzene ring.

Reaction Pathway Diagram (DOT)

Caption: Mechanistic pathway highlighting the critical superacid activation required to overcome the destabilizing effect of the alpha-trifluoromethyl group.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity/Grade |

| 1,1,1-Trifluoro-3-phenylpropan-2-amine | Precursor Amine | >97% (HCl salt or Free base) |

| Paraformaldehyde | Formaldehyde Source | Reagent Grade (Powder) |

| Trifluoroacetic Acid (TFA) | Solvent/Catalyst | Anhydrous (>99%) |

| Trifluoromethanesulfonic Acid (TfOH) | Superacid Catalyst | >98% (Optional booster) |

| Dichloromethane (DCM) | Extraction Solvent | HPLC Grade |

Step-by-Step Procedure

Note on Safety: TfOH and TFA are corrosive and fuming. Work in a fume hood. The amine precursor is fluorinated and expensive; handle with care.

Step 1: Pre-formation of the Salt (If starting with Free Base)

-

Dissolve 1,1,1-trifluoro-3-phenylpropan-2-amine (1.0 equiv) in anhydrous DCM.

-

If the amine is a free base, cool to 0°C and treat with 1.1 equiv of TFA. Evaporate to dryness to obtain the TFA salt. Rationale: This ensures the amine is pre-equilibrated and prevents exothermic spikes upon acid addition.

Step 2: The Cyclization Reaction

-

Setup: Equip a heavy-walled pressure vial or a round-bottom flask with a magnetic stir bar and a reflux condenser (with drying tube).

-

Charging: Add the Amine-TFA salt (1.0 mmol) and Paraformaldehyde (1.5 - 2.0 mmol equiv) to the vessel.

-

Solvent Addition: Add anhydrous TFA (5 mL per mmol of amine).

-

Optimization Note: For highly deactivated substrates, add TfOH (0.5 - 1.0 equiv) to the TFA solution. This creates a superacidic medium.

-

-

Reaction:

-

Method A (Standard): Heat the mixture to reflux (approx. 75-80°C) for 12–24 hours.

-

Method B (Microwave - Recommended): Seal the vessel and heat in a microwave reactor at 100°C for 1–2 hours. Rationale: Microwave heating overcomes the high activation barrier more efficiently.

-

-

Monitoring: Monitor by LC-MS. Look for the mass peak [M+H]+ = 202.08 (approx). The starting material (MW 189) and product (MW 201) are close; use HPLC retention time to distinguish.

Step 3: Work-up and Isolation

-

Quench: Cool the reaction mixture to room temperature. Carefully pour onto crushed ice/water (20 mL).

-

Basification: Slowly adjust pH to >12 using 4M NaOH or conc.

. Caution: Exothermic neutralization. -

Extraction: Extract the aqueous layer with DCM (

mL). -

Drying: Dry combined organics over anhydrous

, filter, and concentrate in vacuo. -

Purification: The crude oil is often pure enough for next steps. If needed, purify via Flash Column Chromatography (Hexanes/EtOAc + 1%

to prevent streaking).

Troubleshooting & Optimization Logic

The following decision tree helps troubleshoot low yields, a common issue with fluorinated amines.

Caption: Decision tree for optimizing the cyclization of deactivated fluorinated amines.

Key Optimization Parameters

-

Acid Strength: If TFA reflux fails, switch to Methanesulfonic acid (MSA) or Triflic Acid (TfOH) as the solvent/catalyst. The Hammett acidity function (

) must be high enough to protonate the deactivated imine. -

Water Scavenging: The presence of water reverses imine formation. Add Trifluoroacetic Anhydride (TFAA) (1.0 equiv) to the reaction mixture to chemically scavenge water produced during condensation.

Characterization Data (Expected)

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR | The C1, C3, and C4 protons of the THIQ ring. The C1 protons (benzylic, next to N) appear as a singlet or AB quartet around 4.0 ppm. | |

| 19F NMR | Diagnostic for the | |

| LC-MS | m/z ~ 202.1 [M+H]+ | Confirms cyclization (Addition of C = 12 Da to precursor). |

References

-

Original Pictet-Spengler Reaction: Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin.[2] Ber. Dtsch. Chem. Ges. 1911 , 44, 2030–2036.[2] Link

-